molecular formula C19H20N2O4 B1225929 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide

Cat. No.: B1225929
M. Wt: 340.4 g/mol
InChI Key: CUDOUIAIWJGDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Reactions

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide and its derivatives have been synthesized through various chemical reactions. For instance, N-(Quinolin-6-yl)furan-2-carboxamide was prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol. This compound underwent further reactions like electrophilic substitution and nucleophilic substitution, showcasing its chemical versatility (El’chaninov & Aleksandrov, 2017).

Biophysical Interactions

Studies have also delved into the biophysical interactions of similar compounds. For example, a triazole-coumarin compound and a quinoline compound were synthesized, and their binding interactions with bovine serum albumin and human serum albumin were explored using various photophysical studies (Paul et al., 2019).

Biological Applications

Antiproliferative Activities

Certain derivatives of quinoline, similar to this compound, have shown potent antiproliferative activities. For instance, some indeno[1,2-c]quinolin-11-one derivatives exhibited strong antiproliferative activities against the growth of various cell lines and were identified as potent DNA intercalating agents (Tseng et al., 2014).

Antibacterial Activity

Additionally, novel quinoline derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, showing the potential of such compounds in developing new antibacterial agents (Singh et al., 2010).

Antimicrobial and Antifungal Agents

Moreover, quinoline-based compounds have been explored for their potential as antimicrobial and antifungal agents. For example, certain novel quinolones-amino esters exhibited strong antibacterial and antifungal activities in experimental studies, supported by docking and molecular dynamic simulations (Moussaoui et al., 2021).

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-12(2)21(19(23)17-5-4-8-25-17)11-14-9-13-10-15(24-3)6-7-16(13)20-18(14)22/h4-10,12H,11H2,1-3H3,(H,20,22)

InChI Key

CUDOUIAIWJGDDV-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CO3

Canonical SMILES

CC(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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